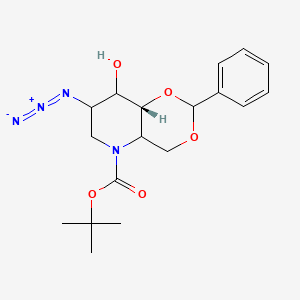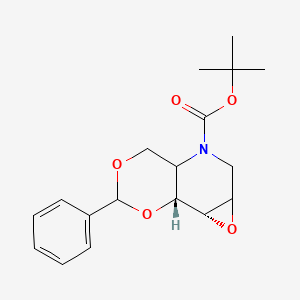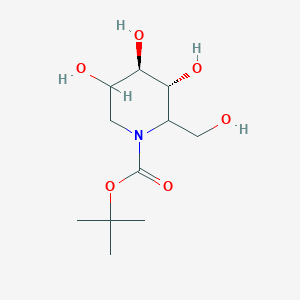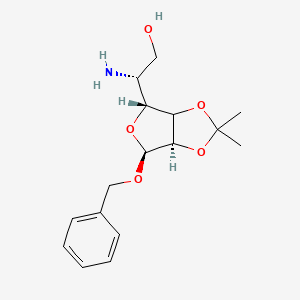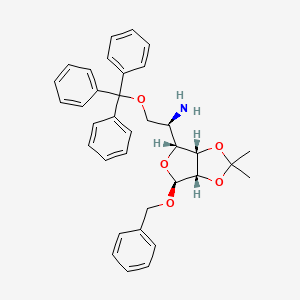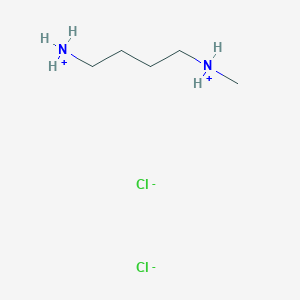
N1-methylbutane-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N1-methylbutane-1,4-diamine dihydrochloride involves multi-component reactions and chemical transformations. For instance, Gein et al. (2010) explored the three-component reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine, leading to the formation of complex pyrrol-2-ones, indicating a versatile synthetic pathway that could be adapted for N1-methylbutane-1,4-diamine dihydrochloride (Gein, Kasimova, Aliev, & Vakhrin, 2010). Additionally, Biletzki et al. (2012) synthesized imines from 2,3-diphenylbutane-1,4-diamine, showcasing another method that might be relevant for constructing the N1-methylbutane-1,4-diamine dihydrochloride structure (Biletzki, Elschner, Neuwirth, Görls, & Imhof, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-methylbutane-1,4-diamine dihydrochloride has been elucidated using various analytical techniques. Rana et al. (2018) highlighted the environmentally benign synthesis of tetra-substituted imidazoles, providing insights into the molecular structure through high-yielding, cost-effective, and environmentally friendly methods (Rana, Rahman, Roy, & Roy, 2018). This approach could be instrumental in understanding the structural aspects of N1-methylbutane-1,4-diamine dihydrochloride.
Chemical Reactions and Properties
Chemical reactions involving N1-methylbutane-1,4-diamine dihydrochloride derivatives often result in complex structures with unique properties. For example, Wang Chao-jie (2006) detailed the synthesis of N1-(4-Aminobutyl)-N4-(9-anthracenylmethyl)butane-1,4-diamine, a process involving substitution, protection, and condensation steps, which could be relevant for understanding the reactivity of N1-methylbutane-1,4-diamine dihydrochloride (Wang Chao-jie, 2006).
Physical Properties Analysis
The physical properties of compounds similar to N1-methylbutane-1,4-diamine dihydrochloride, such as phase states and transition temperatures, have been studied. Lessmeier et al. (2018) investigated the physical state of 2-methylbutane-1,2,3,4-tetraol, an important oxidation product, which can provide insights into the physical characteristics of N1-methylbutane-1,4-diamine dihydrochloride (Lessmeier, Dette, Godt, & Koop, 2018).
Chemical Properties Analysis
The chemical properties of N1-methylbutane-1,4-diamine dihydrochloride can be inferred from studies on related compounds. Halimehjani et al. (2019) explored the complexation behavior of dithiocarbamates derived from N,N-dicinnamylalkane-1,n-diamines, which could offer valuable information on the chemical behavior and interaction capabilities of N1-methylbutane-1,4-diamine dihydrochloride (Halimehjani, Soleymani Movahed, Fathi, Daliri, & Saidi, 2019).
科学的研究の応用
Toxicology and Safety Assessment
Research on similar alkyl diamines has provided insights into their toxicological profiles and safety assessments. For example, a study on three alkyl diamines, which are by-products in the production of hexamethylene diamine, highlighted their relatively low acute toxicity, severe skin and eye irritation properties, and potential for delayed hypersensitivity. These findings emphasize the importance of handling safety and potential health risks associated with chemical exposure, which could be relevant for N1-methylbutane-1,4-diamine dihydrochloride handling and use in industrial applications (Kennedy, 2007).
Chemical Synthesis and Applications
In the realm of synthetic organic chemistry, N1-methylbutane-1,4-diamine dihydrochloride may serve as a valuable intermediate. Research on 1,4-dihydropyridines, which are important nitrogen-containing heterocyclic compounds, has identified them as crucial skeletons in many drugs and synthetic organic chemistry. This highlights the potential use of N1-methylbutane-1,4-diamine dihydrochloride in synthesizing bioactive compounds and exploring new pathways in organic synthesis (Sohal, 2021).
Environmental Impact and Remediation
The environmental fate and remediation of chemical compounds, similar to N1-methylbutane-1,4-diamine dihydrochloride, are critical areas of research. Studies have focused on the properties, application, and removal of various chemical compounds in water and wastewater treatment processes. This includes the examination of toxicological effects, mechanisms of action, and the development of effective removal strategies. Such research is essential for understanding the environmental impact of chemical pollutants and for developing technologies to mitigate their presence in natural and synthetic environments (Godri Pollitt et al., 2019).
Safety And Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)5. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection5.
将来の方向性
The future directions of “N1-methylbutane-1,4-diamine dihydrochloride” are not readily available from the search results. However, given its role as a key intermediate in the biosynthesis of Nicotine and tropane alkaloids2, it might be of interest in the research and development of new synthetic methods for these alkaloids.
Please note that this information is based on the available search results and might not be exhaustive or up-to-date.
特性
IUPAC Name |
N'-methylbutane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQGIPYFXROFMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methylbutane-1,4-diamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

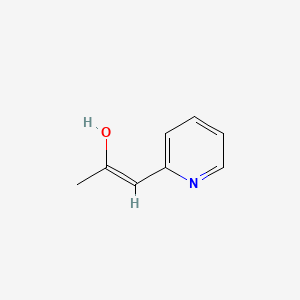
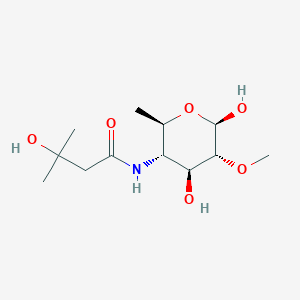
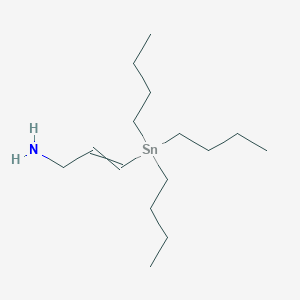
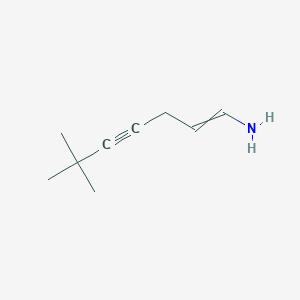
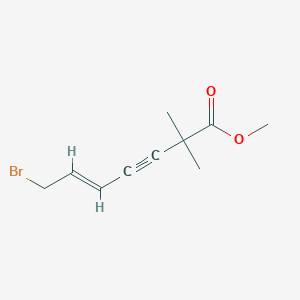
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
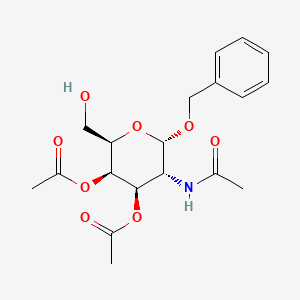
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
